1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

CAS No.: 1160756-86-4

Cat. No.: VC2599512

Molecular Formula: C5H10ClF2N

Molecular Weight: 157.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160756-86-4 |

|---|---|

| Molecular Formula | C5H10ClF2N |

| Molecular Weight | 157.59 g/mol |

| IUPAC Name | 1-cyclopropyl-2,2-difluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H |

| Standard InChI Key | QBVLWPRDOQTIIQ-UHFFFAOYSA-N |

| SMILES | C1CC1C(C(F)F)N.Cl |

| Canonical SMILES | C1CC1C(C(F)F)N.Cl |

Introduction

Chemical Identity and Structure

Basic Identifiers and Properties

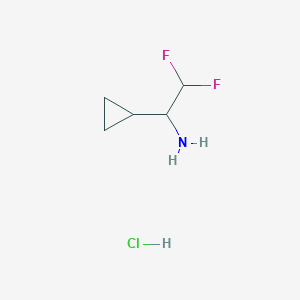

1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is characterized by a distinct molecular framework containing a cyclopropyl ring, difluoromethylene unit, and a primary amine group in the form of a hydrochloride salt. The compound possesses several key identifiers that facilitate its recognition in chemical databases and research literature. Its molecular formula is C5H10ClF2N with a calculated molecular weight of 157.59 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) under the number 1160756-86-4, which serves as its primary identification in chemical registries .

In terms of systematic nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-cyclopropyl-2,2-difluoroethanamine; hydrochloride . This nomenclature accurately describes the structural arrangement of the molecule, highlighting the presence of the key functional groups. For computational chemistry and database searching, the compound is associated with specific identifiers including the PubChem Compound ID (CID) 112756636, MDL Number MFCD28383951, and the standardized InChI Key QBVLWPRDOQTIIQ-UHFFFAOYSA-N .

The molecular structure can be represented in various formats to facilitate computational analysis and database searching. The Standard InChI notation for this compound is InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H, which provides a standardized description of its atomic connectivity . For simplified molecular input line entry specification (SMILES), the compound is represented as C1CC1C(C(F)F)N.Cl, which offers a more compact representation of the molecular structure .

Physical and Chemical Properties

1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride typically appears as a white to off-white crystalline powder at room temperature . The compound is recommended to be stored at 4°C under appropriate conditions to maintain its stability and prevent degradation . Its physical appearance and storage requirements are consistent with many pharmaceutical intermediates and research chemicals in the amine hydrochloride salt form.

The chemical reactivity of this compound is significantly influenced by the presence of three key structural elements: the primary amine group, the gem-difluoromethylene unit, and the cyclopropyl ring. The primary amine functionality, present as a hydrochloride salt, provides a site for nucleophilic reactions and serves as a handle for further derivatization through various transformations including acylation, alkylation, and amide formation. The gem-difluoromethylene group contributes unique electronic properties to the molecule due to the high electronegativity of fluorine, which can modify charge distribution and hydrogen bonding capabilities . Additionally, the cyclopropyl ring introduces conformational constraints and enhances lipophilicity, potentially affecting the compound's pharmacokinetic properties in biological systems.

Stereochemistry

Stereoisomeric Forms

The molecular structure of 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride contains a stereogenic center at the carbon atom bearing the amine group, which results in the existence of two distinct stereoisomers: the (R) and (S) enantiomers. These stereoisomers are non-superimposable mirror images of each other with potentially different biological activities and pharmacological properties. The absolute configuration of these stereoisomers is designated according to the Cahn-Ingold-Prelog priority rules, which determine the spatial arrangement of substituents around the stereogenic center .

The (R)-enantiomer, officially designated as (1R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, is registered with the CAS number 2089671-56-5 . This stereoisomer has a specific InChI Key of QBVLWPRDOQTIIQ-PGMHMLKASA-N and a SMILES notation of C1CC1C@HN.Cl, where the @ symbol indicates the specific stereochemistry at the chiral center . Similarly, the (S)-enantiomer, officially named (1S)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, is registered with the CAS number 2055389-20-1 and has an InChI Key of QBVLWPRDOQTIIQ-WCCKRBBISA-N .

The stereochemical purity of these enantiomers is crucial for research applications, particularly in pharmaceutical development where different enantiomers may exhibit varied biological activities. Commercial sources of these compounds typically specify the enantiomeric purity, which is essential information for researchers in medicinal chemistry and drug development.

Importance in Biological Systems

The stereochemistry of 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride plays a significant role in its biological activity and potential pharmaceutical applications. In biological systems, enzymes and receptors often exhibit high levels of stereoselectivity, preferentially interacting with one enantiomer over the other due to the three-dimensional arrangement of binding sites. This stereoselectivity can result in profound differences in biological responses between enantiomers, including variations in potency, efficacy, and even toxicity profiles.

Research has shown that the stereochemistry of compounds containing cyclopropyl groups and fluorinated moieties can significantly influence their binding affinity to target proteins. For instance, in BACE1 inhibitor development, the orientation of the cyclopropyl group has been observed to impact the compound's ability to fill specific lipophilic pockets within the enzyme's binding site . These stereospecific interactions underscore the importance of stereochemical purity in research applications and highlight the need for stereoselective synthetic methods to access the desired enantiomers with high optical purity.

Applications in Research and Development

Medicinal Chemistry Applications

1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride has emerged as a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmaceutical applications. The presence of the difluoromethylene group, cyclopropyl ring, and primary amine functionality creates a distinctive chemical entity with properties advantageous for drug discovery efforts. These structural elements contribute to the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

| Property | Value | Impact on BACE1 Inhibition |

|---|---|---|

| Cyclopropyl Group | Occupies lipophilic pocket | Enhances binding affinity |

| Difluoromethyl Unit | Modifies electronic properties | Improves CFA potency |

| Stereochemistry | R or S configuration | Influences binding orientation |

| Metabolic Stability | HLM = 22 mL/min/kg (with difluoromethyl) | Potential liability requiring optimization |

Current Research and Future Perspectives

Recent Research Findings

Recent investigations into 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride and structurally related compounds have yielded valuable insights into their chemical behavior, biological activities, and potential applications. The gem-difluoromethylene unit, which is a key structural feature of this compound, has been the subject of extensive research due to its ability to modulate the physicochemical properties of organic molecules. Studies have shown that the incorporation of this functional group can significantly alter electronic distributions, lipophilicity, metabolic stability, and binding interactions with biological targets .

Research into difluorocyclopropane derivatives, which share structural similarities with the compound of interest, has highlighted the dual significance of ring strain and the gem-difluoromethylene fragment in determining chemical reactivity. These structural elements contribute to the compounds' ability to participate in various synthetic transformations, making them valuable building blocks in complex molecule synthesis . The fluorine substituents have been shown to form stable bonds with carbon while profoundly modifying the physicochemical properties of parent molecules, including charge distribution, electrostatic surface properties, and solubility .

In the context of medicinal chemistry, particularly in BACE1 inhibitor development, structural studies have provided important insights into the binding interactions of cyclopropylamine-containing compounds. X-ray crystallographic analysis has revealed that the cyclopropyl group fills a small lipophilic pocket at the interface between the S1 and S3 binding sites of the BACE1 enzyme, contributing to enhanced binding affinity . These findings highlight the importance of stereochemistry and three-dimensional arrangement of substituents in determining biological activity.

The development of enantioselective synthetic methods for accessing stereochemically pure forms of 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride represents another important area of research. The availability of both (R) and (S) enantiomers with high optical purity is essential for structure-activity relationship studies and for the development of stereoselective pharmaceutical agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume